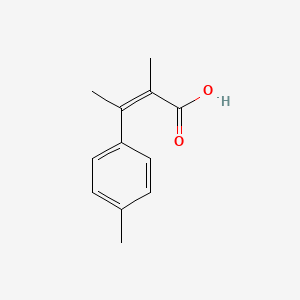
(Z)-2-Methyl-3-(p-tolyl)but-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-Methyl-3-(p-tolyl)but-2-enoic acid is an organic compound characterized by its unique structure, which includes a methyl group and a p-tolyl group attached to a butenoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Methyl-3-(p-tolyl)but-2-enoic acid can be achieved through several methods. One common approach involves the aldol condensation of methyl ketone derivatives with glyoxylic acid under microwave-assisted conditions. This method provides the desired product in moderate to excellent yields, depending on the nature of the methyl ketone substituent . For aryl derivatives, tosic acid is often used, while aliphatic substrates react best with pyrrolidine and acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale aldol condensation reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality, and the use of microwave-assisted techniques can enhance reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2-Methyl-3-(p-tolyl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into more oxidized forms, such as carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives, depending on the nucleophile or electrophile involved.
Aplicaciones Científicas De Investigación
(Z)-2-Methyl-3-(p-tolyl)but-2-enoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (Z)-2-Methyl-3-(p-tolyl)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(Z)-4-hydroxy-3-(4-(methylsulfonyl)phenyl)-2-(p-tolyl)but-2-enoic acid: This compound shares a similar butenoic acid backbone with additional functional groups that confer different properties.
4-oxo-2-butenoic acids: These compounds are structurally related and have similar reactivity, but their specific substituents can lead to different applications and biological activities.
Uniqueness
(Z)-2-Methyl-3-(p-tolyl)but-2-enoic acid is unique due to its specific combination of methyl and p-tolyl groups, which influence its chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in multiple fields make it a valuable compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C12H14O2 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
(Z)-2-methyl-3-(4-methylphenyl)but-2-enoic acid |
InChI |
InChI=1S/C12H14O2/c1-8-4-6-11(7-5-8)9(2)10(3)12(13)14/h4-7H,1-3H3,(H,13,14)/b10-9- |
Clave InChI |
XAUUADVNCIAJNT-KTKRTIGZSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=C(/C)\C(=O)O)/C |
SMILES canónico |
CC1=CC=C(C=C1)C(=C(C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-Cyano-4-[2-(7-hydroxy-2-oxochromen-3-yl)ethenyl]-5,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B14799579.png)

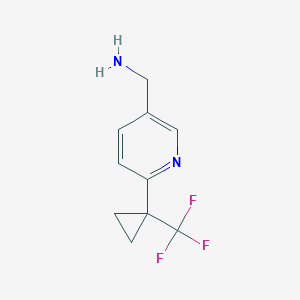
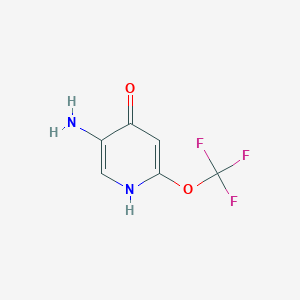
![tert-Butyl 1-benzyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B14799607.png)
![Yloxy)phosphoryl)amino]propanoate](/img/structure/B14799620.png)
![(7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14799621.png)
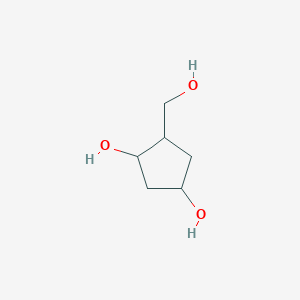

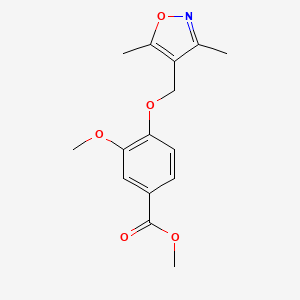

![[2-[(9R,10S,13S,17R)-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14799650.png)
![(2E)-N-({2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazinyl}carbonothioyl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14799652.png)
![(10S,13S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14799653.png)
